molecular formula C57H58N4O2 B14808659 2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole

2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B14808659
M. Wt: 831.1 g/mol
InChI Key: MKVQYWVAALYZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, medicinal chemistry, and high-energy materials

Preparation Methods

The synthesis of 2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole involves multiple steps, starting from the preparation of the fluorene core and subsequent functionalization with oxadiazole rings. The synthetic route typically involves:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole include other oxadiazole derivatives and fluorene-based compounds. Some examples are:

The uniqueness of this compound lies in its combination of oxadiazole and fluorene moieties, providing a balance of electronic properties and structural stability that is advantageous for various applications.

Properties

Molecular Formula

C57H58N4O2

Molecular Weight

831.1 g/mol

IUPAC Name

2-[4-[9,9-dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C57H58N4O2/c1-3-5-7-9-11-19-37-57(38-20-12-10-8-6-4-2)51-39-47(41-25-29-45(30-26-41)55-60-58-53(62-55)43-21-15-13-16-22-43)33-35-49(51)50-36-34-48(40-52(50)57)42-27-31-46(32-28-42)56-61-59-54(63-56)44-23-17-14-18-24-44/h13-18,21-36,39-40H,3-12,19-20,37-38H2,1-2H3

InChI Key

MKVQYWVAALYZAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5)C6=C1C=C(C=C6)C7=CC=C(C=C7)C8=NN=C(O8)C9=CC=CC=C9)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.